N-[1-(2,6-Dichlorophenyl)cyclopropyl]prop-2-enamide
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Overview
Description
N-[1-(2,6-Dichlorophenyl)cyclopropyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a cyclopropyl group attached to a prop-2-enamide moiety, with two chlorine atoms substituted at the 2 and 6 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-Dichlorophenyl)cyclopropyl]prop-2-enamide typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the Phenyl Ring: The 2,6-dichlorophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,6-Dichlorophenyl)cyclopropyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or enzymes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(2,6-Dichlorophenyl)cyclopropyl]prop-2-enamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the target.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2,6-Dichlorophenyl)cyclopropyl]acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.
N-[1-(2,6-Dichlorophenyl)cyclopropyl]but-2-enamide: Similar structure but with a but-2-enamide group instead of a prop-2-enamide group.
Uniqueness
N-[1-(2,6-Dichlorophenyl)cyclopropyl]prop-2-enamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the cyclopropyl group can influence the compound’s reactivity and stability, while the dichlorophenyl group may enhance its binding affinity to certain molecular targets.
Properties
IUPAC Name |
N-[1-(2,6-dichlorophenyl)cyclopropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c1-2-10(16)15-12(6-7-12)11-8(13)4-3-5-9(11)14/h2-5H,1,6-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKELRYSJCRVBPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CC1)C2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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